BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2,6-
Dibromobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,6-Dibromobenzonitrile

Cat. No.: B1367187

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-
Dibromobenzonitrile (C7HsBrzN), a compound of interest in synthetic chemistry and drug
discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and application in further research.

Spectroscopic Data Summary

The empirical spectroscopic data for 2,6-Dibromobenzonitrile is summarized below. These
values are critical for confirming the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data for 2,6-Dibromobenzonitrile

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J) Integration Assighment
(3) ppm
Hz
8.28 Triplet (1) 8.4 1H H-4
7.61 Doublet (d) 8.4 2H H-3, H-5

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1367187?utm_src=pdf-interest
https://www.benchchem.com/product/b1367187?utm_src=pdf-body
https://www.benchchem.com/product/b1367187?utm_src=pdf-body
https://www.benchchem.com/product/b1367187?utm_src=pdf-body
https://www.benchchem.com/product/b1367187?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Solvent: CDCls, Frequency: 200 MHz[1]

Table 2: 13C NMR Spectroscopic Data for 2,6-Dibromobenzonitrile

Chemical Shift (d) ppm Assignment
137.6 C-4

132.3 C-3,C-5
128.8 C-2,C-6
119.0 C-1

1154 CN

Solvent: CDCls, Frequency: 50 MHz[1]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 2,6-Dibromobenzonitrile

Wavenumber (cm—?) Intensity Assignment

2230 Strong C=N (Nitrile) stretch[1]
~3100-3000 Medium Aromatic C-H stretch
~1600-1400 Medium-Strong Aromatic C=C ring stretch
~800-700 Strong C-Br stretch

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 2,6-Dibromobenzonitrile

m/z lon Method
259 [M]+ El
258.86322 [M] Monoisotopic Mass[2]
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Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 2,6-Dibromobenzonitrile.
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Caption: Workflow for Spectroscopic Analysis.
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Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument parameters may require optimization based on the specific instrumentation and
sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 2,6-
Dibromobenzonitrile.

Materials and Equipment:

NMR Spectrometer (e.g., 200 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCIs)

Sample of 2,6-Dibromobenzonitrile (5-10 mg for *H, 20-50 mg for 13C)

Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:

o Sample Preparation: A sample of 2,6-Dibromobenzonitrile was dissolved in approximately
0.6 mL of CDCls in a clean, dry NMR tube. A small amount of TMS was added as an internal
standard (& 0.00).

e Instrument Setup: The NMR tube was placed in the spectrometer. The magnetic field was
locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity.

e 1H NMR Acquisition: A standard proton NMR spectrum was acquired. Key parameters
included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width
covering the expected chemical shift range for aromatic protons, and a relaxation delay of 1-
2 seconds.
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13C NMR Acquisition: A proton-decoupled *C NMR spectrum was acquired. A larger number
of scans was necessary due to the low natural abundance of the 13C isotope. A spectral
width appropriate for aromatic and nitrile carbons was used.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed. The
resulting spectra were phase-corrected and baseline-corrected. The chemical shifts were
referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2,6-Dibromobenzonitrile.

Materials and Equipment:

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR)
accessory or KBr press.

Sample of 2,6-Dibromobenzonitrile

Potassium Bromide (KBr), IR grade (if preparing a pellet)

Procedure (Neat Sample using ATR):

Background Spectrum: A background spectrum of the clean, empty ATR crystal was
recorded.

Sample Application: A small amount of solid 2,6-Dibromobenzonitrile was placed directly
onto the ATR crystal.

Sample Spectrum Acquisition: The IR spectrum of the sample was acquired. Typically, 16 to
32 scans were co-added to improve the signal-to-noise ratio over a range of 4000-400 cm™—1.

Data Processing: The background spectrum was automatically subtracted from the sample
spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 2,6-
Dibromobenzonitrile.

Materials and Equipment:

e Mass Spectrometer with an Electron lonization (EIl) source
» Volatile solvent (e.g., methanol, dichloromethane)

o Sample of 2,6-Dibromobenzonitrile

Procedure:

o Sample Preparation: A dilute solution of 2,6-Dibromobenzonitrile was prepared in a
suitable volatile solvent.

o Sample Introduction: The sample solution was introduced into the ion source of the mass
spectrometer, typically via direct infusion or through a gas chromatograph.

 lonization: The sample was ionized using a standard electron energy of 70 eV in the El
source.

e Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)
by the mass analyzer.

» Data Acquisition: The mass spectrum was recorded, showing the relative abundance of each
ion. The molecular ion peak ([M]*) was identified to confirm the molecular weight of the
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dibromobenzonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1367187#spectroscopic-data-for-2-6-
dibromobenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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